molecular formula C25H20O4 B14493374 5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one CAS No. 64756-79-2

5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one

Cat. No.: B14493374
CAS No.: 64756-79-2
M. Wt: 384.4 g/mol
InChI Key: HULOADJRKFMUMO-UHFFFAOYSA-N
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Description

5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one is an organic compound with the molecular formula C25H20O4 It is a derivative of pyranone, a six-membered heterocyclic compound containing one oxygen atom This compound is known for its unique chemical structure, which includes a triphenylmethoxy group attached to the pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one typically involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Kojic Acid: A well-known derivative of pyranone with similar biological activities.

    Allomaltol: Another pyranone derivative with potential therapeutic applications.

    Maltol: A compound with antioxidant properties and applications in the food industry.

Uniqueness

5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyranone derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

64756-79-2

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

IUPAC Name

5-hydroxy-2-(trityloxymethyl)pyran-4-one

InChI

InChI=1S/C25H20O4/c26-23-16-22(28-18-24(23)27)17-29-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,27H,17H2

InChI Key

HULOADJRKFMUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC(=O)C(=CO4)O

Origin of Product

United States

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